![molecular formula C19H10Cl4N6O2 B12533006 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. This compound is characterized by its multiple chlorine atoms and triazine rings, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. This step forms an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus oxychloride to introduce additional chlorine atoms.
Final Coupling: The chlorinated intermediate is coupled with 4-hydroxybenzyl alcohol again under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and controlled environments to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the additional phenoxy and benzyl groups.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Contains an isopropylamino group instead of the phenoxy and benzyl groups.
2,4-Dichloro-6-fluoroquinoline: A quinoline derivative with similar chlorine substitution but different core structure.
Uniqueness
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is unique due to its complex structure, which includes multiple triazine rings and phenoxy groups. This complexity allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H10Cl4N6O2 |
|---|---|
Poids moléculaire |
496.1 g/mol |
Nom IUPAC |
2,4-dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C19H10Cl4N6O2/c20-14-24-15(21)27-18(26-14)30-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)31-19-28-16(22)25-17(23)29-19/h1-8H,9H2 |
Clé InChI |
CHFHDXLPQOAWMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


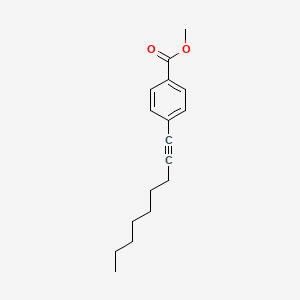

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
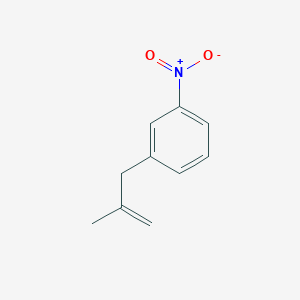
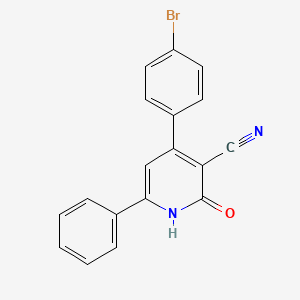
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
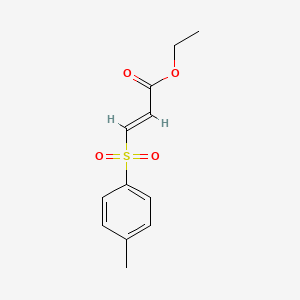
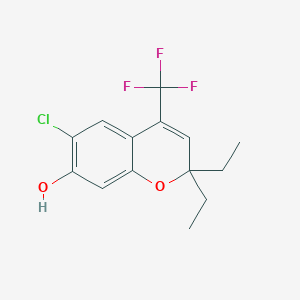
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)

![N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12532987.png)


